molecular formula C16H13N3S2 B2742544 1-(4-methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione CAS No. 852850-67-0

1-(4-methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione

Cat. No.: B2742544
CAS No.: 852850-67-0
M. Wt: 311.42
InChI Key: FHYJRAZJUAOQFX-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a dithione group, which consists of two sulfur atoms double-bonded to a carbon atom. The presence of phenyl and methylphenyl groups attached to the triazine ring adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of 1-(4-methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenylhydrazine with phenyl isothiocyanate can lead to the formation of the desired triazine derivative. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. These methods often require precise control of temperature, pressure, and reaction time to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

1-(4-Methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides.

Scientific Research Applications

1-(4-Methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the compound’s interaction with microbial cell membranes can disrupt their integrity, contributing to its antimicrobial properties .

Comparison with Similar Compounds

1-(4-Methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione can be compared with other similar compounds, such as 4-methylpropiophenone and various triazine derivatives.

    4-Methylpropiophenone: This compound is an aromatic ketone with a methyl group at the para position.

    Triazine Derivatives: Other triazine derivatives, such as melamine and cyanuric acid, also contain the triazine ring but differ in their substituents and applications.

Properties

IUPAC Name

1-(4-methylphenyl)-6-phenyl-1,3,5-triazine-2,4-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S2/c1-11-7-9-13(10-8-11)19-14(12-5-3-2-4-6-12)17-15(20)18-16(19)21/h2-10H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYJRAZJUAOQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=S)NC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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